2-(4-Bromophenoxy)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)cyclohexan-1-one typically involves the reaction of 4-bromophenol with cyclohexanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions with enzymes or receptors, potentially modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
4-Bromophenol: Shares the bromophenoxy group but lacks the cyclohexanone ring.
Cyclohexanone: Contains the cyclohexanone ring but lacks the bromophenoxy group.
2-(4-Chlorophenoxy)cyclohexan-1-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 2-(4-Bromophenoxy)cyclohexan-1-one is unique due to the combination of the bromophenoxy group and the cyclohexanone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61645-95-2 |
---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-(4-bromophenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2 |
InChI Key |
WPVGHWBGZLCGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.